1-(4-chlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

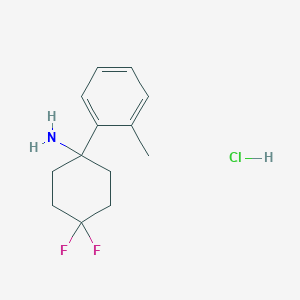

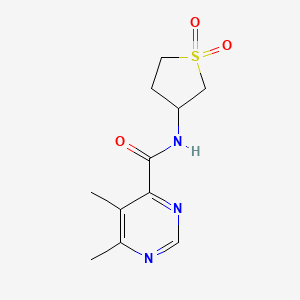

1-(4-chlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole, also known as CBDS, is a synthetic organic compound commonly used in scientific research applications. It is a heterocyclic aromatic compound that contains a benzimidazole ring with a chlorine-substituted benzyl group and two methyl-substituted styryl groups. CBDS is used in a variety of research applications, including biochemical and physiological studies, as well as laboratory experiments.

Aplicaciones Científicas De Investigación

Chemical and Biological Properties of Benzimidazole Derivatives

Benzimidazole derivatives, including compounds similar to 1-(4-chlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole, have been the subject of extensive research due to their diverse chemical and biological properties. These compounds are recognized for their broad spectrum of pharmacological activities, attributable to the benzimidazole core, a bicyclic structure consisting of fused benzene and imidazole rings. This core structure is prevalent in various biologically active molecules and pharmaceutical agents, highlighting its significance in medicinal chemistry.

A comprehensive review highlights the therapeutic potential of benzimidazole derivatives, emphasizing their role in the discovery and development of drugs with significant biological activity. These derivatives have shown promise in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant applications, underscoring their versatility as a scaffold for new therapeutic compounds. The review underscores the urgent need for continued research into the synthesis and application of benzimidazole-derived compounds across different diseases, aiming to unlock new opportunities for medicinal chemistry advancements R. Babbar, Swikriti, S. Arora, 2020.

Synthesis and Application in Antitumor Activity

Benzimidazole derivatives have also been extensively reviewed for their antitumor activity. The structure-activity relationship of these compounds is crucial for designing new derivatives with enhanced anticancer properties. Research indicates that benzimidazole derivatives can act through various mechanisms, such as DNA intercalation, as alkylating agents, topoisomerase inhibitors, dihydrofolate reductase (DHFR) enzymes, and tubulin inhibitors. This versatility is partly due to the ability to modify the benzimidazole core with different substituents, which can significantly affect the compound's biological activity and specificity towards cancer cells. The review provides a comprehensive overview of benzimidazole derivatives as anticancer agents, offering insights into future directions for developing targeted therapies M. J. Akhtar et al., 2019.

Role in Optoelectronic Materials

Beyond their biological applications, benzimidazole derivatives have found utility in the field of optoelectronics. The incorporation of benzimidazole and related heterocyclic compounds into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials are of interest for applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent sensors. The review discusses the significance of these heterocycles in developing materials with desirable electroluminescent properties, highlighting the potential for benzimidazole derivatives to contribute to advancements in electronic and photonic technologies G. Lipunova et al., 2018.

Mecanismo De Acción

Target of action

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are known to have a wide range of targets depending on their specific structures and substitutions.

Mode of action

The mode of action of benzimidazole derivatives can vary widely depending on their specific structure and the target they interact with. Some benzimidazole derivatives are known to inhibit key enzymes or interact with cellular structures, leading to cell death .

Biochemical pathways

Benzimidazole derivatives can affect a variety of biochemical pathways. For example, some benzimidazole derivatives have been found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Pharmacokinetics

The ADME properties of benzimidazole derivatives can vary widely depending on their specific structure. Some benzimidazole derivatives are known to have good oral bioavailability and can be metabolized in the liver .

Result of action

The molecular and cellular effects of benzimidazole derivatives can vary widely. Some are known to have antimicrobial, anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. The presence of a chlorine atom suggests potential toxicity, and the compound could be harmful if ingested, inhaled, or in contact with skin . Always refer to the material safety data sheet (MSDS) for specific safety information .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2/c1-17-14-22-23(15-18(17)2)27(16-20-8-11-21(25)12-9-20)24(26-22)13-10-19-6-4-3-5-7-19/h3-15H,16H2,1-2H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNPOFPUTAASIC-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2495417.png)

![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2495425.png)

![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)

![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)

![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)